Cas no 97240-80-7 (N-Methyl Topiramate)

N-Methyl Topiramate structure
N-Methyl Topiramate structure
Product Name:N-Methyl Topiramate
Numero CAS:97240-80-7
MF:C13H23NO8S
MW:353.388623476028
CID:1062620
PubChem ID:13785063
Update Time:2024-10-25

N-Methyl Topiramate Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Methyl Topiramate
    • TopiraMate N-Methyl IMpurity
    • LDHJVCCWWXVXBN-DNJQJEMRSA-N
    • 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate
    • Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)
    • β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)
    • Topiramate Impurity 11
    • N-methyl Topiramate Impurity
    • 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)
    • D
    • β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)
    • 97240-80-7
    • ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate
    • SCHEMBL3137624
    • [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
    • N-Methyltopiramate
    • 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.
    • CHEMBL316113
    • Inchi: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1
    • Chiave InChI: LDHJVCCWWXVXBN-DNJQJEMRSA-N
    • Sorrisi: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC

Proprietà calcolate

  • Massa esatta: 353.11443787g/mol
  • Massa monoisotopica: 353.11443787g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 571
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.4
  • Superficie polare topologica: 110Ų

N-Methyl Topiramate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
BICL5051-25mg
N-Methyl-Topiramate
97240-80-7 95%
25mg
£347.00 2025-02-21
Apollo Scientific
BICL5051-50mg
N-Methyl-Topiramate
97240-80-7 95%
50mg
£577.00 2025-02-21
Apollo Scientific
BICL5051-100mg
N-Methyl-Topiramate
97240-80-7 95%
100mg
£962.00 2025-02-21
TRC
M330295-25mg
N-Methyl Topiramate
97240-80-7
25mg
$ 234.00 2023-09-07
TRC
M330295-100mg
N-Methyl Topiramate
97240-80-7
100mg
$ 835.00 2023-09-07
TRC
M330295-250mg
N-Methyl Topiramate
97240-80-7
250mg
$ 1777.00 2023-09-07
Biosynth
MT59564-25 mg
Topiramate N-methyl impurity
97240-80-7
25mg
$571.73 2023-01-03
Biosynth
MT59564-50 mg
Topiramate N-methyl impurity
97240-80-7
50mg
$952.88 2023-01-03
Biosynth
MT59564-100 mg
Topiramate N-methyl impurity
97240-80-7
100MG
$1,524.60 2023-01-03
Biosynth
MT59564-250 mg
Topiramate N-methyl impurity
97240-80-7
250MG
$2,541.00 2023-01-03

N-Methyl Topiramate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  25 °C; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Riferimento
Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HAT
Li, Yanru; Miyamoto, Shoto; Torigoe, Takeru; Kuninobu, Yoichiro, Organic & Biomolecular Chemistry, 2021, 19(14), 3124-3127

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, rt
Riferimento
Synthesis of two impurities of anti-epilepsy drug topiramate
Wang, En-peng; Zang, Hao; Sun, Dao-lei; Li, Xiao-dong, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ;  48 h, 80 °C
Riferimento
The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives
Saeidian, Hamid; Abdoli, Morteza, Journal of Sulfur Chemistry, 2015, 36(5), 463-470

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Riferimento
Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compounds
Maryanoff, Bruce E.; Nortey, Samuel O.; Gardocki, Joseph F.; Shank, Richard P.; Dodgson, Susanna P., Journal of Medicinal Chemistry, 1987, 30(5), 880-7

Metodo di produzione 5

Condizioni di reazione
Riferimento
Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramate
Maryanoff, Bruce E.; Costanzo, Michael J.; Shank, Richard P.; Schupsky, James J.; Ortegon, Marta E.; et al, Bioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6

Metodo di produzione 6

Condizioni di reazione
Riferimento
Anticonvulsant sulfamate derivatives
, United States, , ,

N-Methyl Topiramate Raw materials

N-Methyl Topiramate Preparation Products

Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.